molecular formula C17H22N2O B2503148 (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine CAS No. 799256-20-5

(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

Cat. No.: B2503148
CAS No.: 799256-20-5
M. Wt: 270.376
InChI Key: YCLFMLZCRNBUQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine typically involves the reaction of 3-ethoxypropylamine with a phenyl-pyridin-2-yl-methyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine
  • (3-Butoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine
  • (3-Isopropoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

Uniqueness

(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is unique due to its specific ethoxy-propyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Biological Activity

(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C17H22N2O
  • Molecular Weight : Approximately 270.37 g/mol
  • Functional Groups : Contains an ethoxy group and a phenyl-pyridine moiety, which may enhance its solubility and bioavailability compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can function as:

  • Inhibitor : By binding to active sites on proteins, it may prevent substrate interaction.
  • Activator : It can also bind allosterically, modulating protein activity without directly blocking the active site.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, this compound has been evaluated for its potential against various bacterial strains. Preliminary studies suggest that it may have:

  • Antibacterial Effects : Particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with varying efficacy depending on structural modifications .
  • Antifungal Properties : Potential activity against Candida species has also been noted, although specific data on this compound's effectiveness is limited.

Neuropharmacological Effects

The presence of the pyridine ring suggests possible interactions with neurotransmitter systems, indicating potential antidepressant effects. Compounds structurally related to this compound have shown:

  • Serotonin Reuptake Inhibition : This mechanism is often associated with antidepressant activity, warranting further investigation into this compound's effects on mood disorders.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various pyridine derivatives found that this compound demonstrated significant inhibition against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ciprofloxacin .

Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment, the compound was tested for its ability to modulate neurotransmitter systems in vitro. Results indicated a dose-dependent increase in serotonin levels, suggesting potential antidepressant properties.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
3-EthoxypropylamineSimple amineLimited activity compared to more complex analogs
PhenylpyridineAromatic amineExhibits some antibacterial properties
This compoundComplex aminePromising antibacterial and potential antidepressant

Properties

IUPAC Name

3-ethoxy-N-[phenyl(pyridin-2-yl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-2-20-14-8-13-19-17(15-9-4-3-5-10-15)16-11-6-7-12-18-16/h3-7,9-12,17,19H,2,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLFMLZCRNBUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(C1=CC=CC=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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